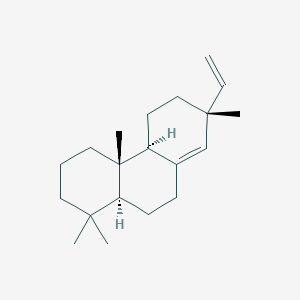
Sandaracopimaradiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sandaracopimaradiene is a natural compound that belongs to the diterpene family. It is found in the resin of various conifers, including the sandarac tree (Tetraclinis articulata), which is native to North Africa and the Mediterranean region. Sandaracopimaradiene has been the subject of scientific research due to its potential therapeutic properties and its ability to serve as a precursor for the synthesis of other bioactive compounds.
Applications De Recherche Scientifique
Immune System Modulation
Sandaracopimaradiene has been studied for its effects on the immune system, specifically in dendritic cell function. Sandaracopimaradiene-3beta-ol, a derivative, was found to activate human dendritic cells, enhancing their capacity to stimulate T cells and promoting a shift towards a Th1 cell response. This indicates potential use in immunotherapy, particularly in cancer treatment (Takei et al., 2008).
Antiprotozoal Activity
Research has identified sandaracopimaradiene diterpenoids with weak antiprotozoal activity. This suggests potential applications in treating diseases caused by protozoan parasites, although the activity was not strong enough to suggest immediate therapeutic use (Camacho et al., 2001).
Anti-Inflammatory Properties
Sandaracopimaradiene and its derivatives have shown promising anti-inflammatory effects. In particular, these compounds inhibited nitric oxide production in lipopolysaccharide-stimulated cells, suggesting potential applications in treating inflammatory diseases (Tungcharoen et al., 2019).
Anthelmintic Activity
Sandaracopimaradiene has been identified as effective against helminths, showing potential as an anthelmintic agent. This could be significant in treating parasitic worm infections (Van Puyvelde et al., 2018).
Antioxidant and Anticancer Effects
Studies have found that certain sandaracopimaradiene derivatives exhibit antioxidant properties and can protect cells from oxidative stress-induced damage. This suggests potential roles in preventing or treating oxidative stress-related diseases, including certain types of cancer (Lin et al., 2010).
Antimicrobial and Antifungal Activities
Sandaracopimaradiene compounds have demonstrated antimicrobial and antifungal activities, including against emerging pathogens like Candida auris. This highlights their potential in developing new antimicrobial and antifungal therapies (Panda et al., 2022).
Biosynthesis of Phytoalexins
In plants, sandaracopimaradiene is involved in the biosynthesis of phytoalexins, compounds that contribute to plant defense against pathogens. Understanding this process can aid in agricultural practices and plant protection strategies (Wu et al., 2013).
Neuroprotective Potential
Recent studies indicate that sandaracopimaradiene derivatives may have neuroprotective effects, particularly in the context of Alzheimer's disease. They have been shown to reduce the aggregation of beta-amyloid, suggesting a potential role in AD treatment or prevention (Yeo et al., 2023).
Propriétés
Numéro CAS |
1686-56-2 |
|---|---|
Nom du produit |
Sandaracopimaradiene |
Formule moléculaire |
C7H15O5P |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
(4aS,4bS,7R,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene |
InChI |
InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,14,16-17H,1,7-13H2,2-5H3/t16-,17-,19-,20+/m0/s1 |
Clé InChI |
XDSYKASBVOZOAG-QGZVKYPTSA-N |
SMILES isomérique |
C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)C=C |
SMILES |
CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |
SMILES canonique |
CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)


![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)




![1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)